REACTION_SMILES
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[Br-:29].[C:15](=[O:16])([O-:17])[O-:18].[CH2:30]([N+:31]([CH2:32][CH2:33][CH2:34][CH3:35])([CH2:36][CH2:37][CH2:38][CH3:39])[CH2:40][CH2:41][CH2:42][CH3:43])[CH2:44][CH2:45][CH3:46].[CH3:48][C:49](=[O:50])[CH3:51].[Cl:21][CH2:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[K+:14].[K+:19].[K+:20].[NH2:1][c:2]1[c:3]([OH:12])[cH:4][c:5]([N+:9](=[O:10])[O-:11])[c:6]([Cl:8])[cH:7]1.[OH-:13].[OH2:47]>>[NH2:1][c:2]1[c:3]([O:12][CH2:22][c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)[cH:4][c:5]([N+:9](=[O:10])[O-:11])[c:6]([Cl:8])[cH:7]1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[N+](CCCC)(CCCC)CCCC
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ccccc1
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Name
|
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1cc(Cl)c([N+](=O)[O-])cc1O
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Name
|
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1cc(Cl)c([N+](=O)[O-])cc1OCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |